4-(1-Azepanyl)-N~1~-(4-nitrophenyl)-4-oxobutanamide
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Overview
Description
4-(1-Azepanyl)-N~1~-(4-nitrophenyl)-4-oxobutanamide is a chemical compound with a complex structure that includes an azepane ring, a nitrophenyl group, and an oxobutanamide moiety
Preparation Methods
The synthesis of 4-(1-Azepanyl)-N~1~-(4-nitrophenyl)-4-oxobutanamide typically involves multiple steps. One common synthetic route includes the reaction of 4-nitrobenzoyl chloride with 1-azepanamine to form an intermediate, which is then reacted with succinic anhydride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-(1-Azepanyl)-N~1~-(4-nitrophenyl)-4-oxobutanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(1-Azepanyl)-N~1~-(4-nitrophenyl)-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Azepanyl)-N~1~-(4-nitrophenyl)-4-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and nitrophenyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(1-Azepanyl)-N~1~-(4-nitrophenyl)-4-oxobutanamide can be compared with similar compounds such as:
- 1-Azepanyl(4-nitrophenyl)methanone
- 4-[3-(1-Azepanyl)-4-nitrophenyl]-1-piperazinyl}(4-chlorophenyl)methanone
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(azepan-1-yl)-N-(4-nitrophenyl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c20-15(17-13-5-7-14(8-6-13)19(22)23)9-10-16(21)18-11-3-1-2-4-12-18/h5-8H,1-4,9-12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWPQMWFEWOVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49723897 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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